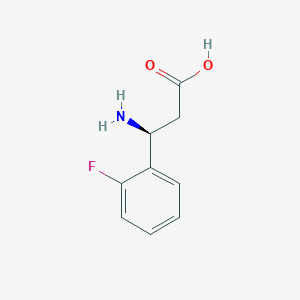

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Vue d'ensemble

Description

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing the use of hazardous reagents and waste production.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-3-Amino-3-(2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 3-nitro-3-(2-fluorophenyl)propanoic acid.

Reduction: Formation of 3-amino-3-(2-fluorophenyl)propanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Building Block for Drug Synthesis

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid serves as a crucial building block in the synthesis of pharmaceutical agents aimed at treating neurological disorders. Its structural characteristics allow it to modulate neurotransmitter systems, which is pivotal in developing drugs for conditions such as depression and anxiety. The compound's fluorine atom enhances its lipophilicity, potentially improving pharmacokinetics and bioavailability .

Case Study: Neuropharmacological Agents

Research indicates that derivatives of this compound have been synthesized to target specific receptors involved in neurotransmission. For instance, compounds derived from this amino acid have shown promise in enhancing the efficacy of drugs targeting glutamate receptors, which play a significant role in synaptic plasticity and memory formation .

Neuroscience Research

Investigating Neurotransmitter Systems

This compound is utilized extensively in neuroscience research to investigate the mechanisms of neurotransmitter systems. Studies have shown that this compound can influence synaptic transmission and plasticity, making it a valuable tool for understanding the underlying processes of various neurological conditions .

Application in Behavioral Studies

In behavioral studies, this compound has been employed to assess its effects on animal models of anxiety and depression. These studies help elucidate the compound's potential therapeutic effects and guide the development of new treatments .

Biochemical Assays

Role in Protein Function Studies

this compound is used in biochemical assays to evaluate how modifications to amino acids affect protein function. This application is crucial for researchers aiming to understand protein interactions and dynamics within biological systems .

Analytical Chemistry Applications

The compound also finds use as a standard in analytical chemistry methods, aiding in the calibration of instruments and ensuring accurate measurements during chemical analyses. Its unique properties make it suitable for various analytical techniques, including chromatography and mass spectrometry .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Building block for synthesizing drugs targeting neurological disorders | Enhances lipophilicity; improves pharmacokinetics |

| Neuroscience Research | Investigates neurotransmitter systems; influences synaptic transmission | Potential therapeutic effects on anxiety and depression |

| Biochemical Assays | Evaluates amino acid modifications on protein function; used as a standard in analytical methods | Crucial for understanding protein interactions |

Mécanisme D'action

The mechanism of action of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

3-Amino-3-phenylpropanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

3-Amino-3-(4-fluorophenyl)propanoic acid: Fluorine atom is positioned differently on the phenyl ring, leading to variations in reactivity and biological activity.

3-Amino-3-(2-chlorophenyl)propanoic acid: Chlorine atom instead of fluorine, which affects the compound’s electronic properties and interactions.

Uniqueness: (S)-3-Amino-3-(2-fluorophenyl)propanoic acid is unique due to the presence of the fluorine atom at the ortho position on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. This structural feature can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable compound in various research and industrial applications.

Activité Biologique

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is an amino acid derivative notable for its unique structural characteristics, particularly the presence of a fluorinated phenyl group. This compound has gained attention in medicinal chemistry and biochemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

- Molecular Formula : C₁₂H₁₄FNO₂

- Molecular Weight : Approximately 183.18 g/mol

- Density : About 1.3 g/cm³

- Boiling Point : Approximately 302.6 °C at 760 mmHg

The fluorine substitution on the phenyl ring enhances the compound's lipophilicity, which can significantly influence its interaction with biological targets, pharmacokinetics, and bioavailability.

This compound is hypothesized to interact with neurotransmitter systems due to its structural similarity to natural amino acids involved in neurotransmission. Specifically, it may act as an antagonist at certain glutamate receptors, which play crucial roles in synaptic transmission and plasticity within the central nervous system.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.

- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, particularly those associated with excitatory neurotransmission.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuropharmacological Effects : Studies suggest potential roles in treating neurological disorders by modulating glutamate receptor activity .

- Antimicrobial Properties : Preliminary research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, suggesting potential applications in antimicrobial therapies .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Fluoro-β-phenylalanine | C₉H₁₁FNO₂ | Similar structure; potential neuroactivity |

| (S)-β-Amino-β-(4-fluorophenyl)propionic acid | C₁₂H₁₄FNO₂ | Different positioning of fluorine; varied activity |

| (R)-3-Amino-3-(4-fluorophenyl)propanoic acid | C₁₂H₁₄FNO₂ | Different stereochemistry; potential variations in activity |

These comparisons highlight how the unique fluorination pattern and stereochemistry of this compound may influence its pharmacological properties differently from other compounds in this class.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of this compound. For instance:

- In Vitro Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in neurotransmitter metabolism, suggesting its potential as a therapeutic agent for conditions like epilepsy or depression.

- Binding Affinity Studies : Techniques such as radiolabeled binding assays have been employed to determine the binding affinity of this compound to various receptor sites, providing insights into its mechanism of action and therapeutic potential.

Safety Considerations

This compound is classified as harmful upon inhalation or skin contact, and it may cause serious eye irritation. Safety data indicate that appropriate handling measures should be taken when working with this compound in laboratory settings.

Propriétés

IUPAC Name |

(3S)-3-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCLTSJQAQBNCE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.